molecular formula C7H13N3O2S B13502255 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide

Cat. No.: B13502255
M. Wt: 203.26 g/mol
InChI Key: YBBSNAYYNRDBBQ-UHFFFAOYSA-N
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Description

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .

Chemical Reactions Analysis

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.

    Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it valuable in biological studies.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anticancer and antidiabetic agents.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide is a compound within the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, research findings, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C7H13N3O2S
  • Molecular Weight: 203.26 g/mol
  • IUPAC Name: 5-methyl-1-propylpyrazole-4-sulfonamide
  • Canonical SMILES: CCCN1C(=C(C=N1)S(=O)(=O)N)C

This compound exhibits a five-membered heterocyclic structure, which contributes to its biological properties. The sulfonamide group enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus.

Bacterial Strain MIC (μg/mL)
E. coli32
S. aureus16

This compound's mechanism involves disrupting microbial cell membranes or interfering with essential enzymatic processes, leading to cell death .

Antifungal Activity

The compound has also demonstrated antifungal properties against several fungal strains. For instance, it has shown effectiveness against Candida albicans, with IC50 values indicating significant growth inhibition.

Anti-inflammatory and Anticancer Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In cancer research, it has been evaluated for its potential to induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)3.79
A549 (Lung Cancer)26

These findings highlight its potential as an anticancer agent, particularly in breast and lung cancer models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation: It may modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.

Comparative Analysis

When compared to other pyrazole derivatives, such as 3-Methyl-1-phenylpyrazole and 1-(4-amino phenyl)-4-benzoylpyrazole, 5-Methyl-1-propyl exhibits unique biological activities due to its structural modifications.

Compound Activity
5-Methyl-1-propylpyrazole-4-sulfonamideAntimicrobial, anti-inflammatory
3-Methyl-1-phenylpyrazolePrimarily anticancer
1-(4-amino phenyl)-4-benzoylpyrazoleStronger anti-inflammatory effects

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of pyrazole sulfonamides to enhance their biological activities. For example:

  • Anticancer Activity Study: A study evaluated the antiproliferative effects of various derivatives against U937 cells, revealing that modifications in the sulfonamide group significantly influenced cytotoxicity .
  • Antimicrobial Efficacy: Another study demonstrated that the presence of aliphatic amide pharmacophores in pyrazoles enhanced their antimicrobial activity against resistant strains like MRSA .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-methyl-1-propylpyrazole-4-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-4-10-6(2)7(5-9-10)13(8,11)12/h5H,3-4H2,1-2H3,(H2,8,11,12)

InChI Key

YBBSNAYYNRDBBQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)N)C

Origin of Product

United States

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